molecular formula C66H103N17O16S B013090 Bacitracin A (8CI) CAS No. 22601-59-8

Bacitracin A (8CI)

Cat. No.: B013090
CAS No.: 22601-59-8
M. Wt: 1422.7 g/mol
InChI Key: CLKOFPXJLQSYAH-YBVXDRQKSA-N
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Mechanism of Action

Bacitracin A, also known as Bacitracin A1 (9CI), is a cyclic polypeptide antibiotic that has been extensively studied for its unique mechanism of action . This article will cover the various aspects of its action, from its primary targets to the environmental factors influencing its efficacy.

Target of Action

The primary target of Bacitracin A is the bacterial cell wall . It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule that transports the building blocks of the peptidoglycan bacterial cell wall outside of the inner membrane .

Mode of Action

Bacitracin A prevents the formation of the bacterial cell wall by inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate . This disruption in the cell wall synthesis process leads to the inability of bacteria to maintain their structural integrity, thereby inhibiting their growth .

Biochemical Pathways

The action of Bacitracin A affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, it disrupts the transport of peptidoglycan precursors across the cytoplasmic membrane, which are essential for cell wall synthesis .

Pharmacokinetics

Bacitracin A is primarily used as a topical preparation, as it can cause kidney damage when used internally . It has a short duration of action and must be given every 3 to 4 hours topically . When given intramuscularly, Bacitracin A is nephrotoxic and may lead to renal failure .

Result of Action

The result of Bacitracin A’s action is the prevention of bacterial growth. By disrupting the synthesis of the bacterial cell wall, it causes the bacteria to lose their structural integrity, which inhibits their ability to grow and multiply .

Action Environment

The efficacy and stability of Bacitracin A can be influenced by environmental factors. For instance, it requires divalent metal ions for its activity . Moreover, its nephrotoxicity when given intramuscularly suggests that its use should be restricted to topical applications, where it is generally safe .

Biochemical Analysis

Biochemical Properties

Bacitracin A (8CI) plays a crucial role in biochemical reactions. It interferes with cell membrane function, suppresses cell wall formation by preventing the formation of peptidoglycan strands, and inhibits protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, including divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) .

Cellular Effects

Bacitracin A (8CI) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which leads to the death of the cell . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Bacitracin A (8CI) is unique. It binds to a divalent metal ion, forming complexes that bind C 55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which ultimately inhibits cell wall synthesis . These Bacitracin A (8CI) metal complexes also bind and oxidatively cleave DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Bacitracin A (8CI) exhibits changes in its effects. It has a short duration of action as it must be given every 3 to 4 hours topically . It is nephrotoxic when given intramuscularly and may lead to renal failure .

Dosage Effects in Animal Models

In animal models, the effects of Bacitracin A (8CI) vary with different dosages. It has been used as an antibacterial feed additive for livestock, as it is not easily absorbed by the intestine and is easily excreted . It is not used systemically because of its pronounced nephrotoxicity .

Metabolic Pathways

Bacitracin A (8CI) is involved in several metabolic pathways. It is produced non-ribosomally by several strains of Bacillus licheniformis and Bacillus subtilis, and contains at least ten distinct dodecapeptides that differ by one or two amino acids .

Transport and Distribution

Bacitracin A (8CI) is transported and distributed within cells and tissues. It is not appreciably absorbed from the GI tract and is not used systemically because of its pronounced nephrotoxicity .

Subcellular Localization

The subcellular localization of Bacitracin A (8CI) is primarily at the site of bacterial cell wall synthesis, where it exerts its antimicrobial effects . It is also found in the cytosol of Bacillus licheniformis .

Properties

CAS No.

22601-59-8

Molecular Formula

C66H103N17O16S

Molecular Weight

1422.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1

InChI Key

CLKOFPXJLQSYAH-YBVXDRQKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

melting_point

221 - 225 °C

Key on ui other cas no.

22601-59-8
1405-87-4

physical_description

Solid

Related CAS

1405-89-6 (zinc complex)

solubility

2.45e-02 g/L

Synonyms

bacitracin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bacitracin A (8CI)
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